Acenaphthylene, octafluoro-

Vue d'ensemble

Description

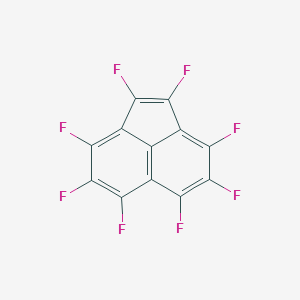

Acenaphthylene, octafluoro- is a fluorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C₁₂F₈ and a molecular weight of 296.1156 g/mol . It is characterized by the presence of eight fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart.

Méthodes De Préparation

The synthesis of acenaphthylene, octafluoro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination using elemental fluorine (F₂) in the presence of a catalyst such as cobalt trifluoride (CoF₃). The reaction is carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound .

Industrial production methods for acenaphthylene, octafluoro- are not extensively documented, but they likely involve similar fluorination techniques with optimizations for large-scale production, such as continuous flow reactors and advanced purification processes to achieve high yields and purity.

Analyse Des Réactions Chimiques

Acenaphthylene, octafluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acenaphthylene quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert acenaphthylene, octafluoro- to its corresponding dihydro or tetrahydro derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the acenaphthylene framework.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields acenaphthylene quinone, while reduction with sodium borohydride produces dihydroacenaphthylene derivatives.

Applications De Recherche Scientifique

Organic Electronics

N-Type Semiconductors

One of the primary applications of octafluoro-acenaphthylene is its use as an n-type semiconductor in Organic Field Effect Transistor (OFET) devices. The compound exhibits impressive fluorescence and efficient electron transport due to its structural characteristics, which allow for effective stacking through ethynyl bridges. This property enhances its performance in electronic applications, particularly in flexible and lightweight devices that require high mobility and stability under operational conditions .

Optical Properties

The unique optical properties of octafluoro-acenaphthylene make it a candidate for optics research . Its ability to emit fluorescence can be exploited in various optoelectronic devices, including sensors and light-emitting diodes (LEDs). The tunability of its electronic properties through structural modifications opens avenues for developing advanced photonic materials .

Surface Coatings

Parylene Coatings

Octafluoro-acenaphthylene derivatives are investigated for their potential as surface coatings , particularly in the form of parylene coatings. These coatings are known for their excellent barrier properties and chemical resistance, making them suitable for protecting sensitive electronic components in microelectromechanical systems (MEMS). Research has shown that incorporating octafluoro derivatives can enhance adhesion and performance compared to traditional coatings .

Dielectric Barrier Coatings

The compound's properties have led to its exploration as a dielectric barrier coating material. Such coatings are essential in MEMS applications where they provide electrical insulation while maintaining mechanical flexibility. The fluorinated structure contributes to lower dielectric constants and improved thermal stability, which are critical for device reliability .

Asymmetric Synthesis

Ligands in Catalysis

Octafluoro-acenaphthylene derivatives are also being studied as asymmetric ligands in catalytic processes. Their unique electronic characteristics allow them to participate effectively in various coupling reactions, enhancing the selectivity and efficiency of the synthesis of complex organic molecules. This application is particularly relevant in pharmaceutical chemistry, where enantioselectivity is crucial for drug development .

Summary Table of Applications

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Organic Electronics | N-type semiconductors for OFETs | High electron mobility, fluorescence |

| Optical Devices | Fluorescent materials for sensors and LEDs | Tunable optical properties |

| Surface Coatings | Parylene coatings for MEMS | Chemical resistance, excellent barrier |

| Dielectric Coatings | Insulation materials in MEMS | Low dielectric constant |

| Asymmetric Synthesis | Catalytic ligands for organic synthesis | Enhanced selectivity |

Case Studies

-

OFET Device Development

- A study demonstrated the integration of octafluoro-acenaphthylene into OFET devices, resulting in significantly improved charge carrier mobility compared to non-fluorinated counterparts. The findings suggest that the fluorinated structure facilitates better molecular packing, enhancing device performance under operational conditions.

-

Fluorinated Surface Coatings

- Research on parylene coatings incorporating octafluoro-acenaphthylene showed improved adhesion characteristics when subjected to various environmental stresses. The study highlighted the potential of these coatings to extend the lifespan of electronic components exposed to harsh conditions.

-

Catalytic Applications

- A series of experiments utilizing octafluoro-acenaphthylene as a ligand demonstrated increased enantioselectivity in asymmetric synthesis reactions. The results indicated that the fluorinated ligand could stabilize transition states more effectively than traditional ligands.

Mécanisme D'action

The mechanism of action of acenaphthylene, octafluoro- in its various applications is primarily related to its electronic structure. The presence of fluorine atoms increases the electron-withdrawing capacity of the molecule, which can stabilize negative charges and enhance the reactivity of the compound in electrophilic and nucleophilic reactions .

In organic electronics, the compound’s ability to delocalize electrons across its conjugated system makes it an effective component in semiconducting materials. In catalysis, the fluorine atoms can influence the electronic environment of the metal center, improving catalytic efficiency and selectivity .

Comparaison Avec Des Composés Similaires

Acenaphthylene, octafluoro- can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as perfluoronaphthalene and perfluorophenanthrene. These compounds share similar electronic properties due to the presence of multiple fluorine atoms, but they differ in their structural frameworks and specific applications .

Perfluoronaphthalene: Similar in electronic properties but has a simpler two-ring structure compared to the three-ring structure of acenaphthylene, octafluoro-.

Perfluorophenanthrene: Contains three fused benzene rings like acenaphthylene, octafluoro-, but with a different arrangement, leading to variations in reactivity and applications.

The uniqueness of acenaphthylene, octafluoro- lies in its specific arrangement of fluorine atoms and the resulting electronic properties, which make it particularly valuable in the fields of organic electronics and catalysis .

Activité Biologique

Acenaphthylene, octafluoro- (C12F8) is a fluorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique chemical properties and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its metabolism, toxicity, and potential therapeutic applications.

Acenaphthylene, octafluoro- is characterized by the substitution of hydrogen atoms in acenaphthylene with fluorine atoms, resulting in a compound that exhibits distinct physical and chemical properties. Its molecular structure enhances its stability and hydrophobicity, which can influence its interactions with biological systems.

Metabolism and Biotransformation

Research indicates that acenaphthylene undergoes metabolic transformations primarily through cytochrome P450 enzymes. A study demonstrated that human P450 enzymes, particularly 2A6 and 2A13, catalyze the oxidation of acenaphthylene to various mono- and di-oxygenated products. The oxidation products were analyzed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), revealing significant metabolic pathways that may impact its biological activity .

Table 1: Oxidation Products of Acenaphthylene by Human P450 Enzymes

| Enzyme | Major Products | Turnover Rate (nmol/min/nmol P450) |

|---|---|---|

| P450 2A6 | 1-acenaphthenol | 6.7 |

| P450 2A13 | Various di-oxygenated products | 4.5 |

| P450 1B1 | Unknown products | 3.6 |

Toxicological Profile

The toxicity of acenaphthylene has been evaluated in several studies. Notably, genotoxicity assays using Salmonella typhimurium strains indicated that acenaphthylene does not exhibit mutagenic properties under certain conditions . However, other studies have shown cytotoxic effects at high concentrations, suggesting that while it may not be directly mutagenic, it can still pose risks to cellular integrity.

Case Study: Genotoxicity Assessment

In a study assessing the genotoxic potential of acenaphthylene, researchers measured the induction of the umu gene expression in S. typhimurium NM2009. The findings indicated that while acenaphthylene did not induce significant mutagenicity, it demonstrated cytotoxic effects at elevated concentrations .

Biological Activities

Acenaphthylene derivatives have been explored for their potential therapeutic applications due to their diverse biological properties. Recent studies have highlighted their antifungal, antimicrobial, anti-inflammatory, and antitumor activities.

Antitumor Activity

A series of acenaphthene derivatives were synthesized and evaluated for their antitumor efficacy against various human cancer cell lines. For instance, one derivative showed promising results against breast cancer cell lines (MDA-MB-468), with an inhibition rate comparable to standard chemotherapeutic agents .

Table 2: Antitumor Activity of Acenaphthene Derivatives

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 3c | MDA-MB-468 | 55.5 ± 3.8 |

| SKRB-3 | 66.1 ± 2.2 | |

| Control | Adriamycin | 63.4 ± 0.4 |

Propriétés

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVATEMCZVQLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165894 | |

| Record name | Acenaphthylene, octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554-93-4 | |

| Record name | Acenaphthylene, octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001554934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.